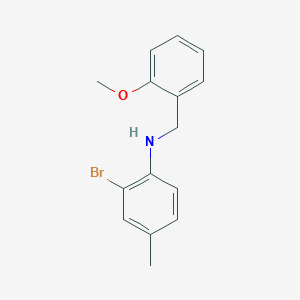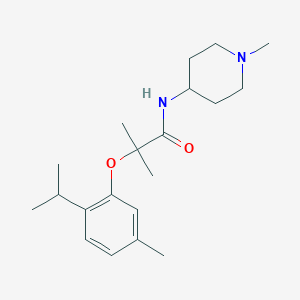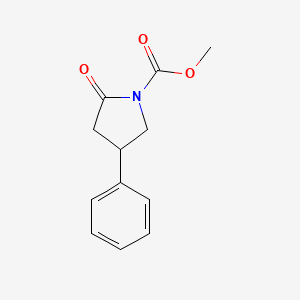
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide, also known as TANA, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. TANA is primarily used as a reagent in the synthesis of various organic compounds due to its unique chemical properties.
Applications De Recherche Scientifique
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It is particularly useful in the synthesis of amides, which are important building blocks in the pharmaceutical industry. 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has also been used in the synthesis of dyes, herbicides, and insecticides. In addition, 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has been used as a starting material in the synthesis of other organic compounds, such as 2,2,2-trichloro-N-(2-methyl-4-sulfamoylphenyl)acetamide.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively. 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide may also act as a Lewis acid, coordinating with electron-rich species to facilitate chemical reactions.
Biochemical and Physiological Effects
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms, and caution should be exercised when handling the compound. 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide may also be a skin and eye irritant.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has several advantages as a reagent in lab experiments. It is readily available, relatively inexpensive, and easy to handle. 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide is also stable under normal laboratory conditions, making it a convenient reagent. However, 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has some limitations as well. It is toxic and should be handled with care. 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide may also react with other chemicals in the laboratory, leading to unwanted side reactions.
Orientations Futures
For the use of 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide in scientific research include the synthesis of new pharmaceutical compounds, the development of new herbicides and insecticides, and the synthesis of new materials.
Méthodes De Synthèse
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide can be synthesized by reacting 2-methyl-4-nitroaniline with trichloroacetyl chloride in the presence of anhydrous aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide as the final product. The yield of 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of catalyst used.
Propriétés
IUPAC Name |
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2O3/c1-5-4-6(14(16)17)2-3-7(5)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAYPPMWLLOUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)

![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)




![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5125045.png)

![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)
![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)